PfThrRS Inhibitory Potency: Compound 11 vs. Fragments 9a and 9k
Compound 11 (target) demonstrates nanomolar inhibition of recombinant PfThrRS, a >1,000-fold improvement over the precursor fragments 9a and 9k, which showed only micromolar inhibition at 100 µM screening concentration. [1] This potency gain results from linking the fragment with an aminopyrimidine bioisostere of adenine, a medicinal chemistry strategy that transforms a weak fragment hit into a potent lead-like inhibitor. The IC50 of compound 11 against PfThrRS is 0.1 µM. [2]
| Evidence Dimension | PfThrRS inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.1 µM |
| Comparator Or Baseline | Fragment 9a: IC50 not determinable at 100 µM (micromolar range); Fragment 9k: IC50 in micromolar range (exact value not reported but >10 µM based on ligand efficiency calculation). |
| Quantified Difference | Compound 11 is >100-fold more potent than the most active fragment precursors; estimated >1,000-fold improvement over fragment screening hits. |
| Conditions | Biochemical assay using recombinant PfThrRS; compound concentration up to 100 µM for fragments; IC50 determined for compound 11 via dose-response. |
Why This Matters
Only compound 11 among the fragment-derived series achieves sub-micromolar to nanomolar potency, making it the only suitable lead candidate for PfThrRS-targeted antimalarial drug discovery from this chemotype.
- [1] Bajinski, M.; et al. Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library. ACS Med. Chem. Lett. 2023, 15 (1), 76–80. (Table 1 and Figure 4). View Source
- [2] TargetMol / MedChemExpress / PeptideDB. PfThrRS-IN-1 (compound 11) Product Information. IC50 = 0.1 µM against Plasmodium falciparum threonyl-tRNA synthetase. View Source
